molecular formula C9H11ClN2O B12980657 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline

2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12980657
M. Wt: 198.65 g/mol
InChI Key: BWUBKPUESKMPTB-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline (CAS: 81532-43-6) is a bicyclic heterocyclic compound with a partially hydrogenated quinazoline core. Its molecular formula is C₉H₁₁ClN₂O, and it has a molecular weight of 198.65 g/mol . The compound features a chlorine atom at position 2 and a methoxy group at position 4, which influence its electronic and steric properties. It is synthesized for applications in pharmaceutical intermediates and organic chemistry research, with a typical purity of ≥98% .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C9H11ClN2O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H2,1H3

InChI Key

BWUBKPUESKMPTB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1CCCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with methoxyacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with different substituents.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline, highlighting substituent variations, molecular properties, and available experimental

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Data
2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline 81532-43-6 C₉H₁₁ClN₂O 198.65 Cl (position 2), OCH₃ (position 4) Purity: 98%; Melting point not reported
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline - C₉H₁₁ClN₂ 182.65 Cl (position 4), CH₃ (position 2) SMILES: CC1=NC2=C(CCCC2)C(=N1)Cl; Collision cross-section data available
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline 51660-11-8 C₉H₁₀ClN₂S 222.71 Cl (position 4), SCH₃ (position 2) Safety data available (GHS); no biological activity reported
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline 184109-90-8 C₁₄H₁₂Cl₂N₂ 279.16 Cl (position 4), 3-Cl-C₆H₄ (position 2) Soluble in chloroform/methanol; used in medicinal chemistry research
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline 1956330-89-4 C₁₀H₁₀ClF₃N₂ 250.65 Cl (position 4), CH₃ (position 2), CF₃ (position 7) High purity (97%); potential intermediate for fluorinated drugs
N-(2-(8-(4-Chlorobenzylidene)-4-(4-chloromethoxyphenyl)-...tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide - C₂₅H₂₅Cl₂N₃O₂S 514.45 Cl (positions 4 and benzylidene), OCH₂Cl (position 4-phenyl) Yield: 50%; Melting point: 201–202°C

Structural and Functional Differences

Substituent Position and Electronic Effects: The 2-chloro-4-methoxy substitution in the target compound creates a balance between electron-withdrawing (Cl) and electron-donating (OCH₃) effects, influencing reactivity in nucleophilic substitution reactions . Methylthio substitution () introduces a sulfur atom, enhancing metabolic stability but possibly reducing solubility .

Steric and Conformational Effects: The trifluoromethyl group in 4-chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline () adds steric bulk and electron-withdrawing properties, which may improve binding affinity in enzyme inhibitors .

Synthetic Accessibility: Derivatives with benzylidene groups (e.g., ) require multistep synthesis, resulting in moderate yields (50–80%) .

Pharmacological and Industrial Relevance

  • 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline is primarily used in pharmaceutical intermediate synthesis , leveraging its modifiable chloro and methoxy groups for further functionalization .
  • 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline () has demonstrated utility in kinase inhibition studies due to its aromatic chloro substituent .
  • Methylthio analogs () are explored for pesticidal applications, though toxicity profiles require further investigation .

Biological Activity

2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline is a compound belonging to the quinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H12ClN2O
  • IUPAC Name : 2-chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline

The biological activity of 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It can inhibit various enzymes involved in cellular processes.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and influencing cellular signaling pathways.

Biological Activities

Research has demonstrated that 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline possesses several notable biological activities:

Anticancer Activity

Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-435 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : The concentration required to inhibit cell growth by 50% varies by cell line but typically falls within the micromolar range.
Cell LineIC50 (µM)
MDA-MB-4355.0
A5493.2
HCT1164.8

Microtubule Depolymerization

The compound has been shown to induce microtubule depolymerization, a mechanism crucial for its anticancer properties:

  • EC50 Values : At a concentration of 10 µM, it was observed to cause over 50% microtubule depolymerization in vitro.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline:

  • Study on Antiproliferative Effects :
    • In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cells through microtubule disruption.
    • The study highlighted its potential as a lead compound for developing new anticancer agents.
  • In Vivo Efficacy :
    • Animal models have been utilized to assess the antitumor effects of the compound. In xenograft studies using MDA-MB-435 cells, significant tumor growth inhibition was observed when administered at a dose of 75 mg/kg three times a week.
  • Mechanistic Insights :
    • Additional research explored the binding affinity of the compound to tubulin and its ability to inhibit colchicine binding significantly.

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